molecular formula C26H25N5O4S B2388894 4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 476431-71-7

4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2388894
CAS No.: 476431-71-7
M. Wt: 503.58
InChI Key: HZJRGCZBVAUOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative featuring a 4-methoxybenzamide group at the N-position and a sulfanyl-linked phenylcarbamoylmethyl substituent at the 5-position of the triazole ring. Its structural complexity arises from the integration of a 4H-1,2,4-triazole core, dual methoxyphenyl moieties, and a sulfur-containing side chain. Such modifications are commonly employed to enhance bioactivity, particularly in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications .

Properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-34-21-12-8-18(9-13-21)25(33)27-16-23-29-30-26(31(23)20-10-14-22(35-2)15-11-20)36-17-24(32)28-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRGCZBVAUOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as maintaining an inert atmosphere and controlling reaction temperatures, are applicable.

Chemical Reactions Analysis

4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . Studies have demonstrated its potential to inhibit the growth of resistant bacterial strains, which is critical in the context of rising antibiotic resistance.

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . Its structure allows it to interact with specific cellular targets involved in cancer progression.

Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenase (LOX) enzymes has been explored as a means to develop anti-inflammatory drugs. LOX inhibitors are crucial in treating inflammatory diseases, and compounds like this one may provide new therapeutic avenues .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various triazole derivatives, including the compound . It was found that at specific concentrations, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it triggered apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and anilino-oxoethyl moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous 1,2,4-Triazole Derivatives

The compound’s structural analogs differ primarily in substituent groups on the triazole ring, sulfanyl-linked side chains, and aromatic systems. Key comparisons include:

Table 1: Structural and Functional Group Variations
Compound Name / ID Triazole Substituents Sulfanyl Side Chain Aromatic Modifications Key References
Target Compound 4-(4-Methoxyphenyl), 3-(methylbenzamide) Phenylcarbamoylmethyl Dual 4-methoxyphenyl groups
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 4-(4-Methoxyphenyl), 3-(thiophen-2-yl) (5-Trifluoromethylfuran-2-yl)methyl Thiophene, trifluoromethyl furan
4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile (6s) 4-(4-Methoxyphenyl), 3-(benzonitrile) Benzo[d]thiazol-2-ylmethyl Nitrile-substituted benzene
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide (KA3-KA15) 5-(Pyridin-4-yl), 4-(aryl carbamoylmethyl) Aryl-substituted acetamide Pyridine, diverse aryl groups

Key Observations :

  • Electron-Withdrawing Groups : Analogs with nitrile (6s) or trifluoromethyl (6l) substituents exhibit enhanced metabolic stability and enzyme-binding affinity compared to the target compound’s methoxy groups .
  • Heterocyclic Side Chains : Thiophene (6l) and benzo[d]thiazole (6s) moieties improve π-π stacking interactions in enzyme inhibition, whereas the target compound’s phenylcarbamoylmethyl group may prioritize hydrogen bonding .

Bioactivity Comparison

Key Findings :

  • Antimicrobial Potency : The target compound’s dual methoxyphenyl groups may enhance Gram-positive selectivity, though KA3 derivatives with pyridinyl substituents show superior broad-spectrum activity .
  • Enzyme Inhibition : Analogs like 1c and 6s demonstrate strong neuraminidase inhibition, suggesting that sulfanyl-thioether linkages are critical for binding to viral enzymes .

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a 1,2,4-triazole core substituted with a 4-methoxyphenyl group, a sulfanyl-linked phenylcarbamoylmethyl moiety, and a benzamide side chain. Critical functional groups include:

  • Methoxy groups (electron-donating, influencing electronic properties).
  • Triazole ring (imparts hydrogen-bonding capability and metabolic stability).
  • Sulfanyl bridge (enhances lipophilicity and modulates redox activity).
  • Benzamide group (potential for π-π stacking interactions in protein binding). Structural characterization via X-ray crystallography (e.g., CCDC-1441403 ) and NMR (e.g., 1H^{1}\text{H}/13C^{13}\text{C} assignments) confirms regiochemistry and stereoelectronic effects .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • HPLC with UV/Vis detection : Quantifies purity (>95% required for biological assays) and resolves synthetic byproducts .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C25_{25}H24_{24}N4_4O5_5S) .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., N-H stretch in benzamide at ~3300 cm1^{-1}) .
  • Multinuclear NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Key challenges include regioselectivity during triazole formation and sulfanyl coupling efficiency . Methodological improvements:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Coupling agents : Use EDC/HOBt for amide bond formation to minimize racemization .
  • Solvent optimization : Replace DMF with acetonitrile to reduce purification complexity .
  • In-line analytics : Implement real-time FT-IR monitoring to track intermediate formation .

Q. What strategies are used to identify biological targets and mechanisms of action for this compound?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to triazole’s ATP-mimetic properties .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in cancer cell lines .
  • Molecular docking studies : Utilize AutoDock Vina to predict binding modes with proteins (e.g., PD-L1) .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis, oxidative stress) .

Q. How can computational modeling resolve contradictions in reported structure-activity relationships (SAR)?

Discrepancies in substituent effects (e.g., methoxy vs. methylsulfonyl groups) are addressed via:

  • QSAR models : Correlate Hammett σ values with IC50_{50} data to predict electron-withdrawing/donating effects .
  • MD simulations : Assess conformational stability of the sulfanyl bridge in aqueous vs. lipid bilayers .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to rationalize redox behavior .

Q. What experimental approaches mitigate data contradictions arising from structural analogs or impurities?

  • Isotopic labeling : 13C^{13}\text{C}-labeled intermediates track unintended side reactions (e.g., triazole ring opening) .
  • Chiral HPLC : Resolves enantiomeric impurities from asymmetric centers .
  • Crystallographic data sharing : Cross-validate structures via the Cambridge Structural Database (e.g., CCDC entries) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH-dependent degradation studies : Use LC-MS to identify hydrolysis products (e.g., benzamide cleavage at pH < 3) .
  • Light sensitivity : Store in amber vials to prevent sulfanyl oxidation .
  • Plasma protein binding assays : Equilibrium dialysis quantifies free fraction for pharmacokinetic modeling .

Q. What crystallographic techniques elucidate conformational flexibility in solid-state vs. solution-phase?

  • Single-crystal X-ray diffraction : Resolves bond angles and torsional strain (e.g., dihedral angle between triazole and benzamide = 27.5°) .
  • Powder XRD : Monitors polymorph transitions during lyophilization .
  • SAXS/WAXS : Analyzes aggregation behavior in aqueous buffers .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) to direct substitution at N1 vs. N2 .
  • Metal catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
  • Microwave irradiation : Enhances kinetic control for selective sulfanyl addition .

Q. What methodologies assess synergistic effects when combined with standard therapeutics?

  • Combinatorial index (CI) analysis : Chou-Talalay method quantifies synergy with cisplatin in NSCLC models .
  • Metabolomic profiling : LC-MS/MS tracks co-treatment effects on glycolysis and TCA cycle .
  • In vivo PK/PD modeling : Serial blood sampling correlates plasma levels with tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.